4-(1,1-Difluoroethyl)benzyl alcohol
Overview
Description
4-(1,1-Difluoroethyl)benzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a 1,1-difluoroethyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(1,1-difluoroethyl)benzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Substitution Reactions: The fluorine atoms in the 1,1-difluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction: The compound can be further reduced to form 4-(1,1-difluoroethyl)benzylamine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid.
Substitution Products: Various substituted benzyl derivatives.
Reduction Products: Benzylamine derivatives.
Scientific Research Applications
4-(1,1-Difluoroethyl)benzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1,1-difluoroethyl)benzyl alcohol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-(1,1-Difluoroethyl)benzonitrile: Similar structure but with a nitrile group instead of an alcohol group.
4-(1,1-Difluoroethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
1-Bromo-4-(1,1-difluoroethyl)benzene: Similar structure but with a bromine atom instead of a hydroxyl group.
Uniqueness: 4-(1,1-Difluoroethyl)benzyl alcohol is unique due to its combination of the benzyl alcohol functional group with the 1,1-difluoroethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKYVSLRJKVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290238 | |
Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-25-9 | |
Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55805-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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